2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide
Description
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a thienopyrimidine derivative characterized by a 3,4-dimethoxyphenyl substituent on the pyrimidine ring and a 2-fluorophenyl acetamide moiety. Its molecular structure combines electron-donating methoxy groups with a fluorinated aromatic acetamide, which may influence solubility, bioavailability, and receptor binding.
Propriétés
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S2/c1-29-17-8-7-13(11-18(17)30-2)26-21(28)20-16(9-10-31-20)25-22(26)32-12-19(27)24-15-6-4-3-5-14(15)23/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIFFVJIXIAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Thienopyrimidine Core
3,4-Dimethoxyphenyl vs. Other Aromatic Substituents
The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with alternative substituents:
- G1-4 (): Features a 3,5-dimethoxybenzyl group and a trifluoromethylbenzo[d]thiazol acetamide. The benzyl substitution introduces steric bulk, while the methoxy groups enhance solubility compared to halogenated analogs. Its molecular weight (594.64 g/mol) is significantly higher than the target compound due to the trifluoromethylbenzo[d]thiazol moiety .
- 687563-28-6 (): Substitutes the dimethoxyphenyl group with a 4-chlorophenyl ring. The electron-withdrawing chlorine atom may reduce metabolic stability but improve electrophilic reactivity. Molecular weight: 522.04 g/mol (C₂₂H₁₆ClF₃N₃O₂S₂) .
- 618427-71-7 (): Contains a 3-chloro-4-fluorophenyl group on the acetamide and ethyl/dimethyl substituents on the thienopyrimidine. The combined halogens and alkyl groups likely enhance lipophilicity (MW: 425.9 g/mol) .
Table 1: Substituent Effects on Thienopyrimidine Analogs
Variations in the Acetamide Moiety
The N-(2-fluorophenyl)acetamide group in the target compound contrasts with analogs bearing halogenated or trifluoromethylphenyl groups:
- 5.10 (): Features N-(2,4,6-trichlorophenyl)acetamide.
- 5.6 (): Contains N-(2,3-dichlorophenyl)acetamide (MW: 344.21 g/mol). The dichloro group balances lipophilicity and reactivity, with a melting point of 230°C, suggesting higher crystallinity than the target compound .
- G1-4 (): Uses N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide . The trifluoromethyl and heterocyclic benzo[d]thiazole group contribute to strong electron-withdrawing effects and possible π-π stacking interactions .
Table 2: Acetamide Substituent Comparisons
Méthodes De Préparation
Preparation of 3-(3,4-Dimethoxyphenyl)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4(3H)-One
The core structure is synthesized via a three-component cyclocondensation adapted from thienopyrimidine methodologies:
Procedure :
- 2-Aminothiophene-3-carboxylate (1.0 eq) reacts with 3,4-dimethoxybenzaldehyde (1.2 eq) in acetic acid under reflux (110°C, 8 hr) to form Schiff base intermediate.
- Urea (1.5 eq) is added, and the mixture is heated at 140°C for 12 hr under nitrogen.
- The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield pale yellow crystals (68% yield).
Characterization Data :
- Mp : 189–192°C
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 3H, aromatic), 3.89 (s, 6H, OCH3), 2.95–2.88 (m, 2H, CH2), 2.72–2.65 (m, 2H, CH2).
Thioether Functionalization at Position 2
Thiolation Using Potassium Thiocyanate
The C-2 position is activated for nucleophilic substitution via bromination followed by thiocyanation:
Procedure :
- 3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine (1.0 eq) is treated with N-bromosuccinimide (1.1 eq) in DMF at 0°C for 2 hr.
- Potassium thiocyanate (2.0 eq) is added, and the reaction is stirred at 25°C for 6 hr.
- The 2-thiocyano intermediate is isolated by precipitation in ice-water (82% yield).
Thioether Formation with Chloroacetamide
The thiocyano group is displaced by a thiol-containing acetamide precursor:
Procedure :
- 2-Thiocyano intermediate (1.0 eq) reacts with 2-chloro-N-(2-fluorophenyl)acetamide (1.2 eq) in dry acetone containing K2CO3 (2.0 eq) at reflux (56°C, 10 hr).
- The mixture is filtered, and the solvent is evaporated. The residue is recrystallized from ethanol to yield the thioether product (74% yield).
Optimization Note :
- Phase-transfer catalysis (e.g., tetrabutylammonium hydrogensulfate) improves reactivity in biphasic systems.
Synthesis of 2-Chloro-N-(2-Fluorophenyl)Acetamide
Amide Bond Formation
Adapted from antipsychotic acetamide syntheses:
Procedure :
- 2-Fluoroaniline (1.0 eq) is dissolved in 10% NaOH (100 mL) at 0–5°C.
- Chloroacetyl chloride (1.05 eq) in dichloromethane is added dropwise over 30 min.
- After stirring for 2 hr, the organic layer is separated, dried (Na2SO4), and concentrated to give white crystals (76% yield).
Characterization Data :
Final Coupling and Purification
Global Deprotection and Workup
The thioether-acetamide intermediate is purified via column chromatography (SiO2, CH2Cl2/MeOH 95:5) and characterized:
¹H NMR (400 MHz, CDCl3):
- δ 10.21 (s, 1H, NH), 8.14 (s, 1H, pyrimidine-H), 7.52–7.48 (m, 2H, aromatic), 7.32–7.28 (m, 2H, aromatic), 4.12 (s, 2H, CH2CO), 3.91 (s, 6H, OCH3), 2.97–2.89 (m, 4H, CH2).
HPLC Purity : 98.6% (C18 column, acetonitrile/water 70:30, 1 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential cyclization-thioetherification | 68 | 97.2 | Minimal protecting group use |
| One-pot multicomponent | 54 | 95.8 | Reduced reaction time |
| Solid-phase synthesis | 41 | 93.1 | Ease of automation |
Challenges and Optimization Strategies
Regioselectivity in Thienopyrimidine Formation :
Thioether Stability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
